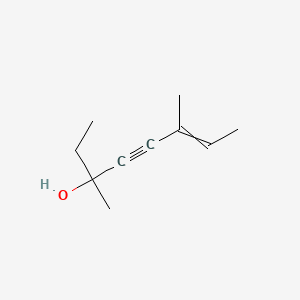
Dimethyl 2,2'-selanyldiacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-selanyldiacetate is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-selanyldiacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with diacetyl in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-selanyldiacetate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carefully monitored to ensure optimal yield and purity. Post-reaction, the product is subjected to rigorous purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
Dimethyl 2,2’-selanyldiacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Reduced selenium-containing compounds.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 2,2’-selanyldiacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique selenium content.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which dimethyl 2,2’-selanyldiacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress pathways. The compound can modulate the activity of enzymes involved in redox homeostasis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- Dimethyl selenide
- Diacetyl selenide
- Selenourea
Comparison
Dimethyl 2,2’-selanyldiacetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
63822-22-0 |
|---|---|
分子式 |
C6H10O4Se |
分子量 |
225.11 g/mol |
IUPAC名 |
methyl 2-(2-methoxy-2-oxoethyl)selanylacetate |
InChI |
InChI=1S/C6H10O4Se/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 |
InChIキー |
VMXYSOBKVWXUPE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C[Se]CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


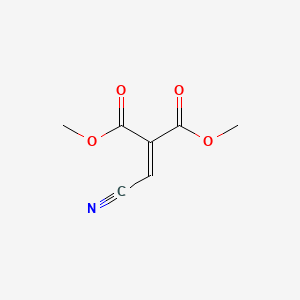
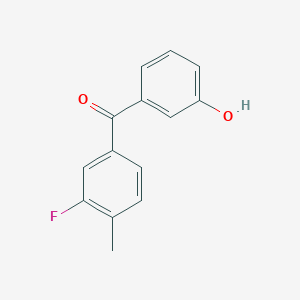

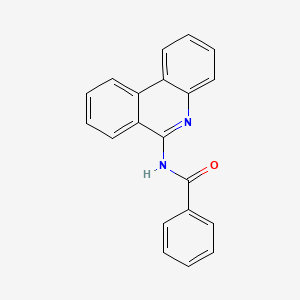
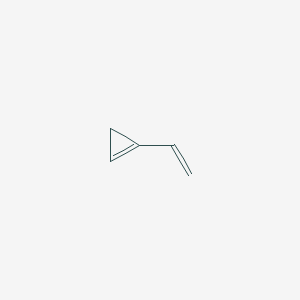
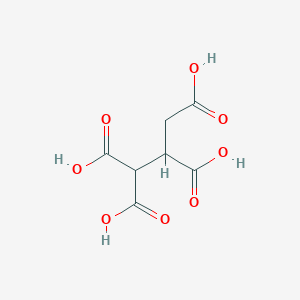
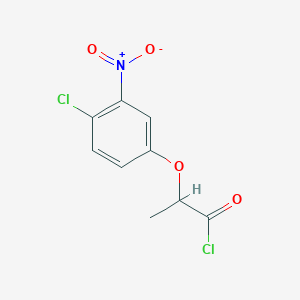
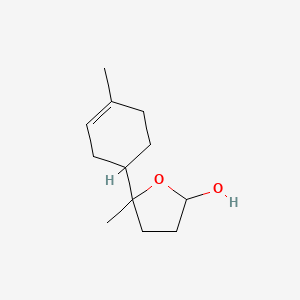
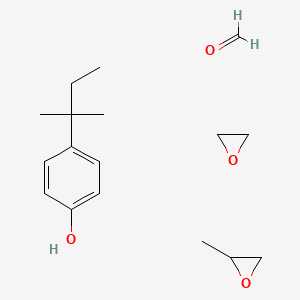
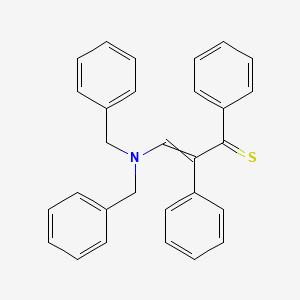
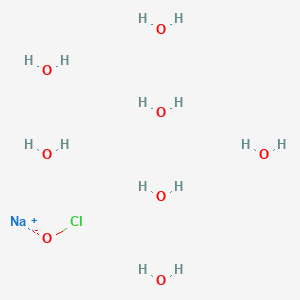

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
